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Introduction
FT3967385 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30

(USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1][2] USP30 acts as

a negative regulator of mitophagy, the selective autophagic clearance of damaged

mitochondria, by removing ubiquitin chains from mitochondrial surface proteins.[1][3][4]

Inhibition of USP30 by FT3967385 enhances the ubiquitination of mitochondrial proteins,

thereby promoting the PINK1-PARKIN signaling pathway and subsequent removal of

dysfunctional mitochondria.[1][5] This makes FT3967385 a valuable tool compound for

studying the intricacies of mitochondrial quality control and for the development of therapeutics

targeting neurodegenerative diseases such as Parkinson's disease, where impaired mitophagy

is a key pathological feature.[3][4][5]

These application notes provide a comprehensive overview of the use of FT3967385 in high-

throughput screening (HTS) assays designed to identify and characterize modulators of the

USP30-mediated mitophagy pathway.

Quantitative Data Summary
The following table summarizes the key in vitro performance metrics of FT3967385,

demonstrating its high potency and selectivity for USP30.
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Parameter Value Assay Conditions Source

IC50 ~1 nM

Recombinant USP30

activity with ubiquitin-

rhodamine substrate.

[1][6]

Binding Covalent

Bio-layer

interferometry

showing no significant

off-rate.

[1][6]

Selectivity
Highly selective for

USP30

Tested against a

broad panel of USP

enzymes (Ubiquigent

DUB profiler screen);

minimal inhibition of

other USPs at

concentrations up to

200 nM, with only

USP6 showing some

inhibition.

[1][6]

Signaling Pathway
The diagram below illustrates the central role of USP30 in the PINK1-PARKIN mediated

mitophagy pathway and the mechanism of action of FT3967385. Under conditions of

mitochondrial stress (e.g., depolarization), PINK1 accumulates on the outer mitochondrial

membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3

ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane

proteins, including TOM20, marking the damaged mitochondrion for degradation. USP30

counteracts this process by removing these ubiquitin chains. FT3967385 inhibits USP30, thus

promoting the accumulation of ubiquitinated mitochondrial proteins and enhancing mitophagy.
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Caption: The PINK1-PARKIN mitophagy pathway and the inhibitory action of FT3967385 on

USP30.

Experimental Protocols
High-Throughput Screening Assay for USP30 Inhibitors
using a Fluorogenic Substrate
This protocol describes a biochemical, in vitro HTS assay to identify inhibitors of USP30 using

a fluorogenic ubiquitin substrate. FT3967385 can be used as a positive control in this assay.

Workflow Diagram:
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Caption: Workflow for a biochemical HTS assay to identify USP30 inhibitors.

Materials and Reagents:

Recombinant human USP30 enzyme

Ubiquitin-Rhodamine 110 substrate

Assay Buffer: 20 mM HEPES pH 8.0, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

FT3967385 (as a positive control)

Test compound library
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384-well, black, low-volume assay plates

Plate reader with fluorescence detection capabilities

Procedure:

Compound Plating:

Prepare serial dilutions of the test compounds and FT3967385 in DMSO.

Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells

of a 384-well assay plate. Include wells with DMSO only for negative controls (100%

activity) and a potent, broad-spectrum deubiquitinase inhibitor for positive controls (0%

activity).

Reagent Preparation and Dispensing:

Prepare the USP30 enzyme solution in assay buffer to a final concentration of 2X the

desired assay concentration (e.g., 2 nM).

Prepare the Ubiquitin-Rhodamine 110 substrate solution in assay buffer to a final

concentration of 2X the desired assay concentration (e.g., 200 nM).

Prepare a 2X master mix containing both the USP30 enzyme and the Ubiquitin-

Rhodamine 110 substrate.

Dispense 10 µL of the 2X master mix into each well of the assay plate containing the pre-

spotted compounds.

Incubation:

Centrifuge the plates briefly to ensure mixing.

Incubate the plates at room temperature for 60 minutes, protected from light.

Data Acquisition:
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Measure the fluorescence intensity using a plate reader with excitation and emission

wavelengths appropriate for Rhodamine 110 (e.g., Ex: 485 nm, Em: 535 nm).

Data Analysis:

Calculate the percent inhibition for each test compound concentration using the following

formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) /

(Signal_NegativeControl - Signal_PositiveControl))

Plot the percent inhibition against the compound concentration and fit the data to a four-

parameter logistic equation to determine the IC50 values.

Cell-Based High-Content Imaging Assay for TOM20
Ubiquitination
This protocol describes a cell-based, high-content imaging assay to quantify the effect of

compounds on the ubiquitination of the outer mitochondrial membrane protein TOM20, a key

substrate of USP30.[1] FT3967385 is used as a positive control to induce TOM20

ubiquitination.

Workflow Diagram:
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TOM20 and Ubiquitin)
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Caption: Workflow for a high-content imaging assay to measure TOM20 ubiquitination.

Materials and Reagents:

SH-SY5Y neuroblastoma cell line
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Culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

FT3967385 (positive control)

Test compound library

Mitochondrial depolarizing agent (e.g., Oligomycin/Antimycin A)

Fixation solution: 4% paraformaldehyde in PBS

Permeabilization buffer: 0.1% Triton X-100 in PBS

Blocking buffer: 5% BSA in PBS

Primary antibodies: Rabbit anti-TOM20, Mouse anti-Ubiquitin (specific for certain linkage

types if desired)

Fluorescently labeled secondary antibodies: Goat anti-Rabbit Alexa Fluor 488, Goat anti-

Mouse Alexa Fluor 594

Nuclear stain: DAPI

384-well, black, clear-bottom imaging plates

High-content imaging system

Procedure:

Cell Seeding:

Seed SH-SY5Y cells into 384-well imaging plates at a density that will result in a sub-

confluent monolayer after 24 hours.

Compound Treatment:

Treat the cells with serial dilutions of test compounds or FT3967385 for 4-6 hours. Include

DMSO as a negative control.

Induction of Mitochondrial Stress (Optional):
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To amplify the signal, co-incubate with a mitochondrial depolarizing agent like

Oligomycin/Antimycin A for the final 1-2 hours of compound treatment.

Immunofluorescence Staining:

Fix the cells with 4% paraformaldehyde for 15 minutes.

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

Block with 5% BSA for 1 hour.

Incubate with a cocktail of primary antibodies (anti-TOM20 and anti-ubiquitin) overnight at

4°C.

Wash the cells with PBS.

Incubate with a cocktail of fluorescently labeled secondary antibodies and DAPI for 1 hour

at room temperature, protected from light.

Image Acquisition:

Acquire images using a high-content imaging system, capturing fluorescence from the

DAPI, Alexa Fluor 488 (TOM20), and Alexa Fluor 594 (Ubiquitin) channels.

Image Analysis:

Use image analysis software to identify individual cells (based on DAPI staining) and

mitochondria (based on TOM20 staining).

Quantify the intensity of the ubiquitin signal that colocalizes with the TOM20 signal within

each cell.

Calculate the fold-change in colocalized ubiquitin intensity relative to the DMSO-treated

control cells.

Plot the fold-change against compound concentration to determine dose-response curves

and EC50 values.
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Conclusion
FT3967385 is a critical tool for investigating the role of USP30 in mitophagy and for the

discovery of novel therapeutics targeting this pathway. The protocols outlined above provide

robust and scalable methods for utilizing FT3967385 in both biochemical and cell-based high-

throughput screening assays. These assays can be adapted to screen large compound

libraries for novel USP30 inhibitors or to characterize the cellular activity of known modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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